
Plodicitinib selectivity profile compared to other
kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Plodicitinib

Cat. No.: B15615550 Get Quote

Peficitinib's Kinase Selectivity Profile: A
Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Peficitinib (formerly

known as Plodicitinib or ASP015K) against other notable Janus kinase (JAK) inhibitors. The

data presented herein is intended to offer an objective overview supported by experimental

evidence to aid in research and drug development decisions.

Introduction to JAK Inhibition
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2,

JAK3, and TYK2), plays a pivotal role in cytokine signaling.[1] These signaling pathways are

integral to immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-

STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous

autoimmune and inflammatory diseases.[1] Consequently, JAK inhibitors have emerged as a

significant class of therapeutics. The selectivity of these inhibitors for different JAK isoforms

can influence their efficacy and safety profiles.

Peficitinib is an oral JAK inhibitor that has demonstrated efficacy in treating conditions like

rheumatoid arthritis.[2] It is known as a pan-JAK inhibitor, meaning it inhibits multiple members

of the JAK family.[2][3]
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Comparative Kinase Selectivity
The inhibitory activity of Peficitinib and other selected JAK inhibitors was determined using in

vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure

of a drug's potency in inhibiting a specific biological or biochemical function. The data

summarized below allows for a direct comparison of the selectivity profiles of these compounds

against the four JAK family kinases.

Kinase

Inhibitor

JAK1

IC50 (nM)

JAK2

IC50 (nM)

JAK3

IC50 (nM)

TYK2

IC50 (nM)

Primary

Selectivity
Reference

Peficitinib 3.9 5.0 0.7 4.8 Pan-JAK [2][3][4][5]

Tofacitinib 3.2 4.1 1.6 - JAK1/3 [6]

Baricitinib 5.9 5.7 >400 53 JAK1/2 [5][6]

Upadacitini

b
43 120 2300 4700 JAK1 [6]

Filgotinib 10-53 28-29 311-810 116-177 JAK1 [6]

Abrocitinib 29.2 803 >10,000 1250 JAK1 [6]

Note: IC50 values can vary between different experimental assays and conditions. The data

presented is a synthesis from multiple sources for comparative purposes.

Signaling Pathway Inhibition
The primary mechanism of action for these inhibitors is the blockade of the JAK-STAT signaling

pathway. This pathway is initiated when a cytokine binds to its specific receptor on the cell

surface, leading to the activation of associated JAKs. The activated JAKs then phosphorylate

the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated,

dimerize, and translocate to the nucleus to regulate gene transcription. Peficitinib and other

JAK inhibitors competitively bind to the ATP-binding site of JAKs, preventing this

phosphorylation cascade.

Figure 1. Simplified JAK-STAT signaling pathway and the point of inhibition by Peficitinib.
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Experimental Protocols
The determination of kinase inhibitor IC50 values is critical for characterizing their potency and

selectivity. Below are detailed methodologies for two common in vitro kinase inhibition assays.

Protocol 1: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.[7][8]

Materials:

Purified kinase (e.g., JAK1, JAK2, JAK3, TYK2)

Kinase-specific substrate peptide

Test inhibitor (e.g., Peficitinib)

ATP

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

White, opaque 384-well assay plates

Procedure:

Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay

buffer. A common starting concentration is 10 µM. Include a vehicle control (e.g., DMSO).

Kinase Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of the

assay plate.

Enzyme Addition: Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase

and its specific peptide substrate) to each well. Pre-incubate the plate at room temperature

for 10-15 minutes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.promega.sg/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol.pdf?rev=a72ee40524444ed78a51e48d41a0a3fb
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final

ATP concentration should be at or near the Km for the specific kinase.

Incubation: Incubate the plate at 30°C for 60 minutes.

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. This terminates the

kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40

minutes.

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the

generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent

signal. Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration. The IC50 value is determined using a non-linear regression curve fit (e.g.,

four-parameter logistic fit).
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Figure 2. Experimental workflow for the ADP-Glo™ kinase inhibition assay.
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Protocol 2: Radiometric Kinase Assay ([³³P]-ATP Filter
Binding)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate

from [γ-³³P]ATP onto a substrate.[9][10]

Materials:

Purified kinase

Kinase-specific substrate peptide

Test inhibitor

[γ-³³P]ATP

Non-radiolabeled ("cold") ATP

Kinase reaction buffer

Stop solution (e.g., phosphoric acid)

Filter paper (e.g., P81 phosphocellulose)

Scintillation counter and scintillation fluid

Procedure:

Compound and Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a

master mix containing kinase reaction buffer, cold ATP, and the substrate.

Reaction Setup: In reaction tubes, combine the inhibitor dilutions with the master mix. Place

tubes on ice.

Reaction Initiation: Initiate the reaction by adding the purified kinase enzyme and [γ-³³P]ATP.

Incubation: Transfer the reaction tubes to a 30°C water bath for a predetermined time (e.g.,

20-30 minutes), ensuring the reaction is within the linear range.
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Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto the

filter paper. Immediately immerse the filter paper in a wash bath of stop solution (e.g., 1%

phosphoric acid).

Washing: Wash the filter papers multiple times in the stop solution to remove unincorporated

[γ-³³P]ATP. A final wash with acetone is often performed to aid drying.

Data Acquisition: Place the dried filter papers into scintillation vials with scintillation fluid.

Measure the incorporated radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for

each inhibitor concentration. Determine the IC50 value by plotting the percentage of

inhibition against the log of the inhibitor concentration and fitting the data to a dose-response

curve.

Conclusion
Peficitinib is a pan-JAK inhibitor with potent, single-digit nanomolar activity against JAK1, JAK2,

JAK3, and TYK2 in enzymatic assays.[2][3][4] Its profile contrasts with more selective inhibitors

like Upadacitinib (JAK1 selective) or Baricitinib (JAK1/2 selective).[5][6] The choice of a kinase

inhibitor for research or therapeutic development often depends on the desired biological

outcome. A pan-JAK inhibitor like Peficitinib may be advantageous when broad suppression of

cytokine signaling is required, while a more selective inhibitor might be chosen to minimize

potential off-target effects associated with the inhibition of other JAK isoforms, such as the

hematological effects linked to JAK2 inhibition.[3] This guide provides the foundational data and

methodologies to assist researchers in making informed comparisons and decisions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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